(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a hydroxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxybenzaldehyde and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in an ethanol solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a corresponding ketone or aldehyde, while reduction of the imine group would result in an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their structural and catalytic properties.
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent. Its ability to form stable complexes with metal ions enhances its biological activity, making it a candidate for developing new antibiotics.
Medicine
In medicine, the compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents. Its antimicrobial properties are of particular interest in the search for new drugs to combat resistant bacterial strains.
Industry
In the industrial sector, (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can be used in the synthesis of advanced materials. Its ability to form stable metal complexes makes it useful in the production of catalysts and other functional materials.
Mechanism of Action
The mechanism of action of (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that disrupt essential biological processes in microorganisms. This disruption can inhibit the growth and proliferation of bacteria, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(2-hydroxybenzylidene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(2-hydroxybenzylidene)-3-(pyridin-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide stands out due to the presence of the naphthalene moiety. This structural feature enhances its ability to form π-π interactions and increases its overall stability. Additionally, the naphthalene group contributes to its unique electronic properties, making it a valuable compound for various applications in chemistry and biology.
Properties
CAS No. |
1556631-03-8 |
---|---|
Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.385 |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20-11-4-2-7-15(20)13-22-25-21(27)19-12-18(23-24-19)17-10-5-8-14-6-1-3-9-16(14)17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ |
InChI Key |
PRTDQJTWDCRSBF-LPYMAVHISA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.